2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone
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Overview
Description
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is a complex organic compound that features a combination of furan, triazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with potassium hydroxide in ethanol under reflux conditions.
Attachment of the Naphthalene Moiety: The naphthalene group can be introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with a naphthalene derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products Formed
Oxidation Products: Furanones.
Reduction Products: Dihydrotriazoles.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone is unique due to its combination of furan, triazole, and naphthalene moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C19H15N3O2S/c1-22-18(17-7-4-10-24-17)20-21-19(22)25-12-16(23)15-9-8-13-5-2-3-6-14(13)11-15/h2-11H,12H2,1H3 |
InChI Key |
VBRIOEICHYNUMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CO4 |
Origin of Product |
United States |
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